1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine

Description

Propriétés

IUPAC Name |

[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITHEXJVPOWHKC-RPLUSTTMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677030 | |

| Record name | (2R)-2,3-Bis[(~2~H_27_)tetradecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78415-49-3 | |

| Record name | (2R)-2,3-Bis[(~2~H_27_)tetradecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine (DMPC-d54)

This in-depth technical guide provides a comprehensive overview of the core physical properties of 1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine (DMPC-d54). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its application in lipid research, membrane biophysics, and drug delivery systems.

Introduction: The Significance of Deuterated Phospholipids

This compound, a deuterated derivative of DMPC, is a synthetic phospholipid of significant interest in the study of biological membranes and lipid-based drug delivery systems. The substitution of hydrogen with deuterium in the acyl chains provides a powerful tool for various biophysical techniques, including neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for detailed investigation of lipid bilayer structure and dynamics. Understanding the physical properties of DMPC-d54 is paramount for the design and interpretation of such experiments, as these properties govern its behavior in aqueous environments and its interactions with other molecules.

Core Physical Properties of DMPC-d54

The fundamental physical characteristics of DMPC-d54 are summarized in the table below. These properties are crucial for sample preparation, experimental design, and data interpretation.

| Property | Value | Source(s) |

| Chemical Formula | C₃₆H₁₈D₅₄NO₈P | [1][2][3] |

| Molecular Weight | 732.27 g/mol | [3][4][5] |

| CAS Number | 78415-49-3 | [2][6] |

| Synonyms | d54-DMPC, 1,2-Ditetradecanoyl-d54-sn-glycero-3-phosphocholine, Dimyristoyl phosphatidylcholine-d54, 14:0 PC-d54 | [2] |

| Appearance | White powder/solid | [2][3][4] |

| Purity | Typically >98% | [1][7] |

| Storage Temperature | -20°C | [2][7][3][4][8] |

| Solubility | Soluble in ethanol and Chloroform:Methanol:Water (65:25:4) at 5mg/mL; Insoluble in DMSO.[6] | [6][9][10] |

The Critical Role of Phase Transition

The most significant physical property of DMPC-d54, like other phospholipids, is its thermotropic phase behavior. This refers to the transition between a well-ordered "gel" phase (Lβ') and a more fluid "liquid-crystalline" phase (Lα) as a function of temperature. This transition is characterized by the main phase transition temperature (Tm).

For the non-deuterated form, DMPC, the Tm is well-established to be around 23-24°C.[11][12][13][14][15] The deuteration of the acyl chains in DMPC-d54 can slightly alter this transition temperature. Some studies have reported a transition midpoint temperature for a deuterated DMPC derivative to be around 19–20°C.[16] This shift is an important consideration for experiments aiming to mimic biological membranes, which exist in a fluid state at physiological temperatures.

The phase state of the lipid bilayer has profound implications for its physical properties, including:

-

Membrane Fluidity and Permeability: The liquid-crystalline phase exhibits significantly higher fluidity and permeability compared to the gel phase.[11][13] This is crucial for the function of membrane-embedded proteins and for the release of encapsulated drugs from liposomes.

-

Liposome Formation and Stability: The ability to form stable unilamellar or multilamellar vesicles is dependent on the temperature relative to the Tm.

-

Protein-Lipid Interactions: The phase state of the lipid bilayer can influence the conformation, orientation, and function of membrane proteins.

The transition from the gel to the liquid-crystalline phase is a cooperative process that involves a significant change in the conformational freedom of the acyl chains.

Conclusion

The physical properties of this compound, particularly its well-defined phase transition, make it an invaluable tool for researchers in biophysics and drug development. A thorough understanding and precise characterization of these properties, especially the phase transition temperature, are fundamental to the design of robust experiments and the accurate interpretation of results. The methodologies outlined in this guide provide a framework for the reliable characterization and application of this important deuterated phospholipid.

References

- Avanti Polar Lipids. (n.d.). 14:0 PC-d54 | 78415-49-3.

- China Isotope. (n.d.). 1,2-DIMYRISTOYL-SN-GLYCERO-3-PHOSPHOCHOLINE (DMPC)(DIMYRISTOYL-D54, 97%; 50-60% ON ALPHA CARBONS).

- Meister, A., & Blume, A. (2006). Solubilization of DMPC-d54 and DMPG-d54 vesicles with octylglucoside and sodium dodecyl sulfate studied by FT-IR spectroscopy. Physical Chemistry Chemical Physics, 8(39), 4569-4578.

- Metasci. (n.d.). Safety Data Sheet 1,2-Dimyristoyl-sn-glycero-3-phosphocholine.

- Heberle, F. A., Pan, J., Petruzielo, R. S., & Katsaras, J. (2008). Melting of individual lipid components in binary lipid mixtures studied by FTIR spectroscopy, DSC and Monte Carlo simulations. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(12), 2735-2745.

- Lee, S., et al. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers in Nutrition, 11, 1366150.

- Wang, Y., et al. (2018). Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. Scientific Reports, 8(1), 14781.

- Lee, S., et al. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers in Nutrition, 11, 1366150.

- Leonenko, Z. V., Finot, E., & Amrein, M. (2007). Effect of Temperature on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy. Biophysical Journal, 93(4), 1297-1307.

- ResearchGate. (n.d.). Phase transition temperatures of DMPC determined by various... | Download Scientific Diagram.

- Semantic Scholar. (2023, June 29). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology.

- Avanti Polar Lipids. (n.d.). 14:0 PC (DMPC) | 18194-24-6.

- Creative Biolabs. (n.d.). DMPC.

- Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs).

Sources

- 1. 1,2-DIMYRISTOYL-SN-GLYCERO-3-PHOSPHOCHOLINE (DMPC)(DIMYRISTOYL-D54, 97%; 50-60% ON ALPHA CARBONS) – China Isotope [en.isotopechem.com]

- 2. DMPC-d54 | FB Reagents [fbreagents.com]

- 3. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1,2-ジミリストイル-d54-sn-グリセロ-3-ホスホコリン 98 atom % D, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1,2-二肉豆蔻酰-d54-sn-甘油-3-磷酸胆碱 98 atom % D, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 6. avantiresearch.com [avantiresearch.com]

- 7. isotope.com [isotope.com]

- 8. goldbio.com [goldbio.com]

- 9. 1,2-Dimyristoyl-d54-sn-glycero-3-PC | CAS 78415-49-3 | Cayman Chemical | Biomol.com [biomol.com]

- 10. creative-biolabs.com [creative-biolabs.com]

- 11. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]

- 12. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of Temperature on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. avantiresearch.com [avantiresearch.com]

- 16. nbi.ku.dk [nbi.ku.dk]

An In-Depth Technical Guide to 1,2-dimyristoyl-d54-sn-glycero-3-phosphocholine (DMPC-d54)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Silent Workhorse of Membrane Biophysics

In the intricate world of membrane biophysics and structural biology, understanding the dynamics and structure of lipid bilayers is paramount. 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) is a well-characterized and commonly used phospholipid for creating model membranes due to its defined acyl chain length and transition temperature.[1] However, for powerful analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering, its hydrogen-rich structure can generate overwhelming background signals, obscuring the molecule of interest. To circumvent this, researchers turn to its deuterated analogue: 1,2-dimyristoyl-d54-sn-glycero-3-phosphocholine, or DMPC-d54.[2][3][4]

This technical guide provides a comprehensive overview of the structure, chemical properties, and synthesis of DMPC-d54. It further delves into its critical applications in NMR and neutron scattering, offering field-proven insights into why this molecule is an indispensable tool for elucidating the structure and function of membrane proteins and the biophysical properties of lipid bilayers.

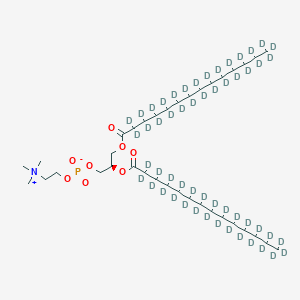

Molecular Structure and Chemical Formula of DMPC-d54

DMPC-d54 is a synthetic phospholipid where all 54 hydrogen atoms on the two myristoyl acyl chains have been replaced with deuterium (²H). This isotopic substitution is the key to its utility in advanced biophysical studies.

Chemical Name: this compound[5][6][7]

Synonyms: d54-DMPC, 1,2-Ditetradecanoyl-d54-sn-glycero-3-phosphocholine, Dimyristoyl phosphatidylcholine-d54, 14:0 PC-d54[7]

Chemical Formula: C₃₆H₁₈D₅₄NO₈P[7][8]

The molecular structure consists of a hydrophilic phosphocholine headgroup, a glycerol backbone, and two hydrophobic perdeuterated myristoyl (14-carbon) acyl chains.

Caption: Chemical structure of DMPC-d54.

Physicochemical Properties

The key physicochemical properties of DMPC-d54 are summarized in the table below, with a comparison to its non-deuterated counterpart, DMPC.

| Property | DMPC-d54 | DMPC | Reference(s) |

| CAS Number | 78415-49-3 | 18194-24-6 | [6][7] |

| Molecular Weight | ~732.3 g/mol | ~677.9 g/mol | [7][8] |

| Chemical Formula | C₃₆H₁₈D₅₄NO₈P | C₃₆H₇₂NO₈P | [7][8] |

| Main Phase Transition (Tm) | ~19-20 °C | ~23-24 °C | [9][10] |

| Purity | Typically >99% | Typically >99% | [7][8] |

| Storage Temperature | -20°C | -20°C | [7][8] |

It is noteworthy that the main phase transition temperature (Tm), where the lipid bilayer transitions from a gel-like to a fluid-like state, is slightly lower for DMPC-d54 compared to DMPC.[9] This is a known effect of acyl chain deuteration and should be considered in experimental design.

Synthesis of DMPC-d54

The synthesis of DMPC-d54 is a multi-step process that primarily involves the synthesis of perdeuterated myristic acid followed by its esterification to a glycerophosphocholine backbone. While biosynthesis in deuterated media is a viable method for producing a mixture of deuterated lipids, chemical synthesis offers precise control over the final product.[2][11]

A general chemical synthesis workflow is as follows:

Caption: General workflow for the chemical synthesis of DMPC-d54.

The synthesis of the perdeuterated fatty acid is the most critical and complex step, often involving multiple reactions to achieve high levels of deuterium incorporation. Once the deuterated myristic acid is obtained, it is coupled to the sn-1 and sn-2 positions of the glycerol backbone of sn-glycero-3-phosphocholine using esterification methods, such as Steglich esterification.[11] The final product is then purified using techniques like column chromatography to ensure high purity.

Applications in Advanced Biophysical Techniques

The strategic replacement of hydrogen with deuterium in DMPC-d54 is the cornerstone of its utility in modern biophysical research. This isotopic substitution dramatically alters the molecule's interaction with neutrons and its magnetic resonance properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H-NMR studies of membrane proteins reconstituted into lipid bilayers, the sheer number of protons in the lipids creates a massive, broad signal that can overwhelm the signals from the protein of interest. By using DMPC-d54, the lipid signals in the ¹H-NMR spectrum are effectively silenced, allowing for the clear observation of the protein's resonances.[12][13]

Furthermore, in solid-state ²H-NMR, DMPC-d54 is used to probe the order and dynamics of the lipid acyl chains themselves. The deuterium nucleus possesses a quadrupole moment, and the resulting quadrupolar splitting in the ²H-NMR spectrum is highly sensitive to the orientation and motional averaging of the C-D bond.[12] By analyzing the ²H-NMR spectra of DMPC-d54 bilayers, researchers can derive detailed information about lipid packing, the influence of embedded proteins or drugs on membrane fluidity, and the formation of lipid domains.[12][13]

Neutron Scattering

Neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS), are exceptionally powerful for studying the structure of biological macromolecules and their complexes.[3][4][14] The utility of this technique is greatly enhanced by "contrast variation," which relies on the significant difference in the neutron scattering length of hydrogen (-3.74 fm) and deuterium (6.67 fm).

The scattering length density (SLD) of a molecule is a measure of its ability to scatter neutrons. By strategically deuterating components within a complex, one can "match out" the scattering from certain parts, rendering them effectively invisible to neutrons.

Neutron Scattering Length Densities (SLD)

| Component | Approximate SLD (10⁻⁶ Å⁻²) |

| H₂O | -0.56 |

| D₂O | 6.40 |

| DMPC (protiated) | ~ -0.3 to 0.5 |

| DMPC-d54 | ~ 6.5 - 7.5 |

| Typical Protein | ~ 2.0 - 2.5 |

Note: Exact SLD values depend on the specific molecular volume and hydration.

When studying a membrane protein in a lipid bilayer using SANS, embedding the protein in DMPC-d54 liposomes and conducting the experiment in D₂O allows the lipid bilayer to be "contrast matched" to the solvent. This effectively makes the lipid bilayer invisible, and the scattering signal arises solely from the protein, providing unambiguous information about its shape and conformation within the membrane.[3][4][14] Conversely, using protiated protein in a DMPC-d54 bilayer in a mixture of H₂O/D₂O can highlight the lipid structure around the protein.

Experimental Protocols: Preparation of DMPC-d54 Model Membranes

The following are generalized protocols for the preparation of DMPC-d54 liposomes and nanodiscs, common platforms for studying membrane proteins.

Preparation of DMPC-d54 Liposomes (Extrusion Method)

This protocol describes the formation of unilamellar vesicles of a defined size.

Step-by-Step Methodology:

-

Lipid Film Preparation: Dissolve a known quantity of DMPC-d54 powder in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

-

Solvent Evaporation: Remove the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask. To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

-

Hydration: Add the desired aqueous buffer to the dried lipid film. The buffer should be pre-heated to a temperature above the Tm of DMPC-d54 (~20°C) to facilitate hydration.

-

Vortexing: Vortex the flask vigorously to disperse the lipid film and form multilamellar vesicles (MLVs). The solution will appear milky.

-

Freeze-Thaw Cycles (Optional): To improve the lamellarity and encapsulation efficiency, subject the MLV suspension to several (5-10) freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath.

-

Extrusion: Load the MLV suspension into a lipid extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Pass the suspension through the membrane a minimum of 11 times to generate unilamellar vesicles of a uniform size distribution. The solution should become translucent.[1]

-

Characterization: Characterize the size and lamellarity of the liposomes using techniques such as dynamic light scattering (DLS).

Preparation of DMPC-d54 Nanodiscs

Nanodiscs are soluble, monodisperse, and native-like membrane mimetics composed of a lipid bilayer encircled by a membrane scaffold protein (MSP).[15][16]

Step-by-Step Methodology:

-

Component Preparation: Prepare stock solutions of DMPC-d54 solubilized in a detergent (e.g., sodium cholate), the membrane scaffold protein (MSP), and the membrane protein of interest (if applicable), also in a detergent-containing buffer.[17]

-

Mixing: Combine the DMPC-d54, MSP, and the membrane protein in a specific molar ratio. The optimal ratio depends on the specific MSP construct and the target protein.[17]

-

Incubation: Allow the mixture to incubate to facilitate the formation of mixed micelles.

-

Detergent Removal: Remove the detergent from the mixture to initiate the self-assembly of nanodiscs. This is typically achieved by adding detergent-adsorbing beads (e.g., Bio-Beads) and incubating for several hours.[16][18]

-

Purification: Separate the assembled nanodiscs from empty nanodiscs, protein aggregates, and residual components using size-exclusion chromatography (SEC).

-

Characterization: Verify the formation and homogeneity of the nanodiscs using techniques like SEC, DLS, and transmission electron microscopy (TEM).

Caption: Workflow for the self-assembly of DMPC-d54 nanodiscs.

Conclusion

DMPC-d54 is more than just an isotopically labeled lipid; it is a powerful tool that enables researchers to unlock structural and dynamic information from complex biological systems that would otherwise be inaccessible. Its ability to render the lipidic component of a model membrane "silent" in ¹H-NMR or "contrast matched" in neutron scattering experiments provides an unparalleled advantage in the study of membrane proteins. As techniques in structural biology and biophysics continue to advance, the demand for precisely engineered molecules like DMPC-d54 will undoubtedly grow, solidifying its role as a cornerstone of modern membrane research.

References

- Clifton, L. A., et al. (2015). Synthesis of deuterated [D32]oleic acid and its phospholipid derivative [D64]dioleoyl. ANSTO.

- Das, C., et al. (2023). Biosynthesis Of Deuterated Lipids for Structural and Biophysical Characterization of Biomembranes And Membrane Proteins. IUCr Journals.

- ResearchGate. (n.d.). Synthesis and structure of deuterated PA lipids. ResearchGate.

- ANSTO. (n.d.). Synthesis of perdeuterated and selectively deuterated phospholipids and lipids for neutron applications. ANSTO.

- ResearchGate. (n.d.). (Top) Chemical structure and schematic representation of the deuterated... ResearchGate.

- Avanti Polar Lipids. (n.d.). 14:0 PC-d54. Avanti Polar Lipids.

- Glover, K. J., et al. (2021). Rapid preparation of nanodiscs for biophysical studies. PMC.

- Kelley, E. G. (2022). Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes. MDPI.

- ResearchGate. (n.d.). Chemical structures of: DMPC (a), curcumin (diketo form) (b) and cholesterol (c) molecules. ResearchGate.

- Luchini, A., et al. (2020). The Impact of Deuteration on Natural and Synthetic Lipids: a Neutron Diffraction Study. Nature.

- Nagao, M., et al. (2017). Neutron scattering studies on dynamics of lipid membranes. PMC.

- Ghoneim, A., & Roux, M. (2021). Assessing the Role of Lipids in the Molecular Mechanism of Membrane Proteins. PMC.

- Nickels, J. D., et al. (2019). Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers. PubMed.

- ResearchGate. (n.d.). Theoretical Scattering Length Densities (SLD) Calculated from the... ResearchGate.

- Sligar Lab. (2008). Protocols for Preparation of Nanodiscs. University of Illinois.

- Nagao, M., et al. (2023). Neutron scattering studies on dynamics of lipid membranes. AIP Publishing.

- ANSTO. (2021). Deuterated Phospholipids to Study the Structure, Function and Dynamics of Membrane Proteins Using Neutron Scattering. ANSTO.

- Cube Biotech. (n.d.). Reconstitution of membrane proteins into nanodiscs using MSP1D1 protein and DMPC phospholipids. Cube Biotech.

- Institut Laue-Langevin. (n.d.). Deuterated natural phospholipids for advanced cellular membrane models. ILL Neutrons for Society.

- ResearchGate. (n.d.). Representative solid-state 2H NMR spectra for (a) DMPC-d 54 in the L α... ResearchGate.

- Clifton, L. A., et al. (2018). Structural Investigations of Protein-Lipid Complexes Using Neutron Scattering. PubMed.

- Ritchie, T. K., et al. (2009). Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs. PubMed Central.

- NIST Center for Neutron Research. (2022). 2022 NIST Center for Neutron Research School on Small Angle Neutron Scattering and Neutron Reflectometry NG7 SANS Self-assembly in binary lipid mixtures. NIST.

- Brown, M. F. (n.d.). Representative solid-state 2H NMR spectra for (a) DMPC-d 54 in the L α... ResearchGate.

- Peters, G. H., et al. (2003). Small-angle neutron scattering from multilamellar lipid bilayers: Theory, model, and experiment. DTU Inside.

- ResearchGate. (n.d.). General workflow for nanodisc preparation. ResearchGate.

- ResearchGate. (2015). Can the DMPC liposome be prepared with and without magnesium chloride? ResearchGate.

- Heimburg, T., & Marsh, D. (2008). Melting of individual lipid components in binary lipid mixtures studied by FTIR spectroscopy, DSC and Monte Carlo simulations. Niels Bohr Institutet.

- Lin, H.-Y., et al. (2018). Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. PMC.

- J. Łuczkowski, M., et al. (2021). DMPC Phospholipid Bilayer as a Potential Interface for Human Cystatin C Oligomerization: Analysis of Protein-Liposome Interactions Using NMR Spectroscopy. MDPI.

- ResearchGate. (n.d.). Phase transition temperatures of DMPC determined by various... ResearchGate.

- Gásfár, R., et al. (2023). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. Semantic Scholar.

- ResearchGate. (n.d.). 2 H NMR order parameters of DMPC-d54 multilamellar liposomes in the... ResearchGate.

- ResearchGate. (n.d.). ²H NMR spectra of DMPC(d54) vesicles before (black line) and after the... ResearchGate.

- Tero, R., et al. (2006). An Improved NMR Study of Liposomes Using 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospatidylcholine as Model. NIH.

- ResearchGate. (n.d.). Phase transition temperature of DMPC and POPC as a function of... ResearchGate.

- Brown Lab. (n.d.). Lipid Membrane Biophysics. Arizona Faculty Sites.

- Oldfield, E., et al. (1972). Lipid mobility in Acholeplasma membranes using deuteron magnetic resonance. SciSpace.

- Gortzi, O., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. NIH.

- ResearchGate. (n.d.). 2 H NMR spectrum of the DMPC/DMPCd54 liquid crystalline system and symbols showing the positions used to determine order parameters. ResearchGate.

Sources

- 1. DMPC Phospholipid Bilayer as a Potential Interface for Human Cystatin C Oligomerization: Analysis of Protein-Liposome Interactions Using NMR Spectroscopy [mdpi.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. avantiresearch.com [avantiresearch.com]

- 6. This compound, 78415-49-3 | BroadPharm [broadpharm.com]

- 7. DMPC-d54 | FB Reagents [fbreagents.com]

- 8. caymanchem.com [caymanchem.com]

- 9. nbi.ku.dk [nbi.ku.dk]

- 10. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Rapid preparation of nanodiscs for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cube-biotech.com [cube-biotech.com]

- 18. Nanodisc Technology: Protocols for Preparation of Nanodiscs | Sligar Lab [publish.illinois.edu]

Navigating the Thermal Landscape of a Workhorse Model Membrane: A Technical Guide to the Phase Transition of Deuterated DMPC Bilayers

Abstract

For researchers in membrane biophysics, drug delivery, and materials science, 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) is an indispensable tool for creating model biological membranes. The deuterated variant of DMPC, particularly with deuterium atoms on the acyl chains (DMPC-d54), is crucial for techniques like neutron scattering and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. A critical parameter governing the physical state and function of these model membranes is the main phase transition temperature (Tm), which marks the shift from a tightly packed gel phase to a more fluid liquid-crystalline phase. This guide provides a comprehensive technical overview of the phase transition of deuterated DMPC bilayers, detailing the underlying physical principles, the significant impact of deuteration, and robust experimental protocols for its characterization.

Introduction: The Significance of DMPC and the Gel-to-Liquid Crystalline Transition

DMPC is a saturated 14-carbon chain phospholipid that spontaneously forms bilayer structures in aqueous environments, mimicking the lipid core of biological membranes. The main phase transition of DMPC bilayers is a cooperative process where the hydrocarbon chains of the lipid molecules transform from a highly ordered, all-trans conformation (the gel phase, Lβ' or Pβ') to a disordered state with a mix of trans and gauche conformers (the liquid-crystalline phase, Lα)[1][2]. This transition is not merely a change in fluidity; it is accompanied by significant alterations in bilayer thickness, area per lipid, and lateral diffusion, all of which can profoundly influence the behavior of embedded proteins and the permeability of the membrane to exogenous molecules.

The temperature at which this transition occurs, the Tm, is a key determinant of the membrane's physical state under experimental conditions. For protiated DMPC, the Tm is typically observed around 24 °C[3][4][5]. However, for many advanced characterization techniques, isotopic labeling is essential. The substitution of hydrogen with deuterium in the acyl chains provides a powerful contrast for neutron scattering and is a cornerstone of solid-state 2H-NMR studies, which yield detailed information on lipid chain order and dynamics[6][7][8][9]. Understanding how this isotopic substitution affects the fundamental properties of the bilayer, most notably its Tm, is paramount for the accurate design and interpretation of experiments.

The Isotope Effect: Why Deuteration Lowers the Phase Transition Temperature

A consistent and significant observation is that the deuteration of the acyl chains of saturated phospholipids, including DMPC, leads to a decrease in the main phase transition temperature[3][10][11][12]. For DMPC, this depression is in the range of 3.9 to 4.3 °C[3][10][11]. This phenomenon can be attributed to subtle differences in the intermolecular forces between protiated and deuterated hydrocarbon chains.

The C-D bond is slightly shorter and has a lower vibrational frequency than the C-H bond. This leads to a smaller effective volume occupied by the deuterated methylene groups and weaker van der Waals interactions between the deuterated acyl chains. Consequently, less thermal energy is required to disrupt the ordered packing of the gel phase, resulting in a lower Tm. This effect has been consistently documented and is a critical consideration for any work involving deuterated lipids as proxies for their hydrogenous counterparts[10][11].

Below is a diagram illustrating the molecular ordering in the gel and liquid-crystalline phases.

Caption: Molecular ordering of lipid acyl chains below and above the Tm.

Quantitative Data Summary

The following table summarizes the main phase transition temperatures for protiated and chain-deuterated DMPC as determined by various techniques.

| Lipid Species | Technique | Main Transition Temperature (Tm) (°C) | Reference |

| Protiated DMPC | Differential Scanning Calorimetry (DSC) | 23.9 | [5] |

| Protiated DMPC | DSC | 23.6 | [3] |

| Protiated DMPC | Nanoplasmonic Sensing (NPS) | 22.5 | [4] |

| Protiated DMPC | Atomic Force Microscopy (AFM) | 23.5 | [2] |

| Chain-Deuterated DMPC (DMPC-d54) | DSC | ~19-20 | [3] |

| Chain-Deuterated Phospholipids (general) | Multiple | Tm (protiated) - 4.3 ± 0.1 | [10] |

Experimental Methodologies for Determining the Phase Transition Temperature

Several robust techniques can be employed to accurately measure the Tm of deuterated DMPC bilayers. The choice of method often depends on the available instrumentation and the specific information required beyond just the transition temperature.

Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining the thermotropic phase behavior of lipid bilayers. It directly measures the heat flow into or out of a sample as a function of temperature. The main phase transition is an endothermic process, and the Tm is typically taken as the temperature at the peak of the endotherm.

-

Lipid Film Preparation:

-

Dissolve a known amount of DMPC-d54 in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture).

-

Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of a glass vial.

-

Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration and Vesicle Formation:

-

Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, HEPES) by vortexing at a temperature well above the expected Tm (e.g., 30-35 °C)[13]. This will form multilamellar vesicles (MLVs).

-

For the formation of large unilamellar vesicles (LUVs), the MLV suspension can be subjected to several freeze-thaw cycles followed by extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm) at a temperature above the Tm[13].

-

-

DSC Measurement:

-

Accurately transfer a known amount of the liposome suspension into a DSC sample pan.

-

Place an equivalent volume of the buffer into a reference pan.

-

Seal both pans hermetically.

-

Place the pans in the DSC instrument.

-

Equilibrate the sample at a starting temperature below the expected transition (e.g., 5 °C).

-

Scan the temperature at a controlled rate (e.g., 1 °C/min) up to a temperature well above the transition (e.g., 40 °C).

-

Record the differential heat flow as a function of temperature.

-

-

Data Analysis:

-

The Tm is identified as the peak temperature of the main endothermic transition.

-

The enthalpy of the transition (ΔH) can be calculated by integrating the area under the peak.

-

Caption: Workflow for DSC measurement of DMPC-d54 phase transition.

Solid-State Deuterium Nuclear Magnetic Resonance (2H-NMR) Spectroscopy

2H-NMR is a powerful technique that provides detailed information about the structure and dynamics of deuterated molecules. For DMPC-d54, the 2H-NMR spectrum is highly sensitive to the motional state of the acyl chains. In the gel phase, the restricted motion results in a broad, often featureless spectrum. In contrast, the rapid, anisotropic motion in the liquid-crystalline phase gives rise to a characteristic Pake doublet spectrum. By acquiring spectra at different temperatures, the phase transition can be monitored.

-

Sample Preparation:

-

Prepare MLVs of DMPC-d54 as described in the DSC protocol.

-

Centrifuge the MLV suspension to form a pellet.

-

Carefully transfer the hydrated lipid pellet to a solid-state NMR rotor.

-

-

NMR Measurement:

-

Place the rotor in the NMR probe, which is equipped with temperature control.

-

Allow the sample to equilibrate at each desired temperature for at least 15-20 minutes.

-

Acquire 2H-NMR spectra at incremental temperatures spanning the expected phase transition range (e.g., from 10 °C to 30 °C in 1-2 °C steps). A quadrupolar echo pulse sequence is typically used.

-

-

Data Analysis:

-

The transition from the gel to the liquid-crystalline phase is marked by the appearance of the Pake doublet spectrum.

-

The first moment of the spectrum (M1) can be calculated at each temperature. A plot of M1 versus temperature will show a sharp change at the Tm, providing a quantitative measure of the transition.

-

Caption: Schematic of 2H-NMR spectral changes across the Tm.

Factors Influencing the Phase Transition of Deuterated DMPC

While deuteration itself is a primary factor, several other experimental variables can influence the Tm of DMPC bilayers:

-

Hydration Level: The phase transition is dependent on the presence of water. In excess water, the Tm is stable. However, at low hydration levels, the transition temperature can be affected.

-

Presence of Other Molecules: The incorporation of other molecules into the bilayer can significantly alter its phase behavior. For instance, cholesterol is known to broaden or even eliminate the main phase transition[14]. The presence of peptides, drugs, or alcohols can also shift the Tm[15][16].

-

Solvent Isotopologue: Using D2O instead of H2O as the solvent can have a minor, often increasing, effect on the Tm[17].

-

Substrate Interactions: For supported lipid bilayers, interactions with the solid substrate can increase the Tm compared to vesicles in solution[1].

Conclusion and Field-Proven Insights

The main phase transition of deuterated DMPC bilayers is a fundamental property that dictates the physical state of this widely used model membrane system. The key takeaway for researchers is that chain deuteration consistently lowers the Tm by approximately 4 °C compared to protiated DMPC. This isotopic effect must be accounted for when designing experiments and interpreting data, especially when using deuterated lipids as direct analogs for their non-deuterated counterparts.

For reliable and reproducible characterization of the Tm, Differential Scanning Calorimetry offers a direct and robust thermodynamic measurement. For studies focused on the molecular details of lipid dynamics and order, 2H-NMR spectroscopy provides an unparalleled view of the changes occurring at the molecular level during the phase transition. By understanding the principles and experimental protocols outlined in this guide, researchers can confidently navigate the thermal landscape of deuterated DMPC bilayers, ensuring the integrity and accuracy of their investigations in membrane science and drug development.

References

- Bryant, G., et al. (2019). Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers. Colloids and Surfaces B: Biointerfaces, 177, 196-203.

- Vist, M. R., & Davis, J. H. (1992). Deuterium magnetic resonance study of phase equilibria and membrane thickness in binary phospholipid mixed bilayers. Biochemistry, 31(35), 8258-68.

- Request PDF. (n.d.). Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines – Deuterated lipids as proxies for the physical properties of native bilayers. ResearchGate.

- Grage, S. L., et al. (2016). Membrane Thinning and Thickening Induced by Membrane-Active Amphipathic Peptides. ResearchGate.

- Davis, J. H. (1983). A calorimetry and deuterium NMR study of mixed model membranes of 1-palmitoyl-2-oleylphosphatidylcholine and saturated phosphatidylcholines. Biochemistry, 22(23), 5425-35.

- She, Y., et al. (2015). Effect of Deuteration on Phase Behavior of Supported Phospholipid Bilayers: A Spectroelectrochemical Study. Langmuir, 31(30), 8327-34.

- Cremer, P. S., & Kim, J. (2006). Determination of Lipid Phase Transition Temperatures in Hybrid Bilayer Membranes. National Institute of Standards and Technology.

- Uhríková, D., et al. (2008). Structural and Dynamical Response of Lipid Bilayers to Solvation of an Amphiphilic Anesthetic. PMC.

- Lafleur, M., et al. (1996). 2 H NMR spectra of selectively deuterated and perdeuterated DMPC phospholipids embedded in a DMPC/DCPC bicelle system. ResearchGate.

- Watts, A. (1990). Deuterium NMR to study the surface of phospholipid bilayers. ISMAR.

- She, Y., et al. (2015). Effect of Deuteration on Phase Behavior of Supported Phospholipid Bilayers: A Spectroelectrochemical Study. Langmuir, 31(30), 8327-34.

- H-W. Hui, & R. G. W. Mehlhorn. (1985). Deuterium NMR spectra of ͑ a ͒ POPC- d 31 ͑ b ͒ POPC. ResearchGate.

- Heimburg, T., & Marsh, D. (2008). Melting of individual lipid components in binary lipid mixtures studied by FTIR spectroscopy, DSC and Monte Carlo simulations. Niels Bohr Institutet.

- Van der Vegt, N. F. A., et al. (2021). Lipid Melting Transitions Involve Structural Redistribution of Interfacial Water. ACS Publications.

- Davis, J. H. (n.d.). CHAPTER 10: Deuterium NMR of Mixed Lipid Membranes. The Royal Society of Chemistry.

- Pénzes, T., et al. (2023). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. MDPI.

- Nollert, P., & Gaub, H. E. (2004). Structural Calorimetry of Main Transition of Supported DMPC Bilayers by Temperature-Controlled AFM. PMC.

- Wang, Y., et al. (2018). Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. PMC.

- Poveda, J. A., et al. (2002). Deuterium NMR spectrum of the AChR γ -TM4 labeled at Ala471 reconstituted into DMPC. ResearchGate.

- Lee, K. Y. C., & McConnell, H. M. (1995). Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers. PMC.

- Kato, M., & Kawai, K. (2023). FTIR study of temperature- and pressure-induced phase transitions and intermolecular interaction changes in DMPC bilayers in H2O and D2O. ResearchGate.

- Pénzes, T., et al. (2023). Phase transition temperatures of DMPC determined by various methods. ResearchGate.

- Malvern Panalytical. (n.d.). Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. Technology Networks.

- Pénzes, T., et al. (2023). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. Semantic Scholar.

- Pénzes, T., et al. (2023). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. PMC.

- Request PDF. (n.d.). Alternative methods of determining phase transition temperatures of phospholipids that constitute liposomes on the example of DPPC and DMPC. ResearchGate.

- Nollert, P., & Gaub, H. E. (2004). Structural calorimetry of main transition of supported DMPC bilayers by temperature-controlled AFM. Biophysical Journal, 87(4), 2522-31.

Sources

- 1. tsapps.nist.gov [tsapps.nist.gov]

- 2. Structural Calorimetry of Main Transition of Supported DMPC Bilayers by Temperature-Controlled AFM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbi.ku.dk [nbi.ku.dk]

- 4. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterium magnetic resonance study of phase equilibria and membrane thickness in binary phospholipid mixed bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural and Dynamical Response of Lipid Bilayers to Solvation of an Amphiphilic Anesthetic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. books.rsc.org [books.rsc.org]

- 10. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Structural calorimetry of main transition of supported DMPC bilayers by temperature-controlled AFM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

The Synthesis and Purification of Chain-Deuterated Phospholipids: A Comprehensive Technical Guide

Introduction: The Critical Role of Deuterated Phospholipids in Advanced Research

In the landscape of modern biophysical and pharmaceutical research, the subtle substitution of hydrogen with its heavier, non-radioactive isotope, deuterium, within phospholipid molecules has profound implications. Chain-deuterated phospholipids, where deuterium atoms replace hydrogen atoms in the fatty acyl chains, are indispensable tools for elucidating the intricate structure and dynamics of lipid bilayers and membrane-associated proteins. The significant difference in the neutron scattering length between hydrogen and deuterium renders these molecules exceptionally valuable for neutron scattering techniques, enabling detailed structural analysis of lipid membranes.[1] Furthermore, the substitution of protons with deuterons simplifies ¹H Nuclear Magnetic Resonance (NMR) spectra, thereby facilitating the study of complex biomolecular systems.[1][2]

This in-depth technical guide provides a comprehensive overview of the principal methodologies for the synthesis and purification of chain-deuterated phospholipids. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for experimental choices. We will delve into chemical synthesis, biosynthetic production in genetically engineered organisms, and chemoenzymatic strategies, providing detailed protocols and comparative analyses to empower researchers to select the most appropriate method for their specific application.

Part 1: Strategic Approaches to the Synthesis of Chain-Deuterated Phospholipids

The choice of a synthetic strategy for producing chain-deuterated phospholipids is governed by several factors, including the desired deuteration pattern (selective vs. perdeuteration), the required yield, and the specific phospholipid of interest. The three primary approaches—chemical synthesis, biosynthesis, and chemoenzymatic methods—each present a unique set of advantages and limitations.

Chemical Synthesis: Precision and Control

Chemical synthesis offers unparalleled control over the precise location of deuterium atoms, making it the ideal method for producing phospholipids with specifically deuterated acyl chains.[1] A common and effective strategy involves the initial synthesis of deuterated fatty acids, followed by their esterification to a glycerophosphocholine backbone.[1]

A representative workflow for the chemical synthesis of a chain-deuterated phospholipid, such as dioleoyl-sn-glycero-3-phosphocholine (DOPC), is depicted below.

Experimental Protocol: Chemical Synthesis of Chain-Perdeuterated DOPC

This protocol outlines a generalized procedure for the synthesis of a dioleoylphosphatidylcholine with perdeuterated oleic acid chains.

Part 1: Synthesis of Deuterated Oleic Acid

-

Perdeuteration of Precursors: Start with saturated precursors, azelaic acid and nonanoic acid. Perform a hydrothermal H/D exchange reaction using D₂O as the deuterium source and a platinum-on-carbon (Pt/C) catalyst at elevated temperature and pressure.[3][4][5] This step is repeated to achieve high levels of deuteration (>98%).[4]

-

Functional Group Transformations: Convert the deuterated precursors into suitable intermediates for the coupling reaction. For instance, the deuterated azelaic acid can be selectively converted to its mono-methyl ester, and the deuterated nonanoic acid can be reduced to the corresponding aldehyde.

-

Wittig Reaction for Unsaturation: Couple the two deuterated fragments using a Wittig reaction to introduce the cis-double bond characteristic of oleic acid.[3] This step is crucial for controlling the stereochemistry of the final product.

-

Hydrolysis: Hydrolyze the resulting methyl ester to yield the free deuterated oleic acid.

Part 2: Esterification to Form Deuterated DOPC

-

Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), dissolve the synthesized deuterated oleic acid and sn-glycero-3-phosphocholine (GPC) in an anhydrous solvent such as dichloromethane (DCM) or chloroform.

-

Coupling Reaction: Add a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP), to the solution.[1] This is a Steglich esterification.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. The crude product is then purified using column chromatography to yield the final chain-deuterated DOPC. A yield of approximately 60% can be expected for this esterification step.[1]

Biosynthesis in Escherichia coli: Nature's Machinery

For the production of complex, physiologically relevant phospholipids, biosynthesis in genetically modified Escherichia coli offers a powerful alternative to chemical synthesis.[1] By manipulating the growth medium and carbon sources, it is possible to achieve controlled deuteration of the acyl chains, glycerol backbone, or headgroup.[1]

Experimental Protocol: Biosynthesis of Deuterated Phosphatidylcholine (PC)

This protocol is a generalized procedure based on established methods for producing deuterated lipids in E. coli.[1]

-

Adaptation of E. coli to Deuterated Media: Gradually adapt a suitable E. coli strain (e.g., one engineered to produce PC) to grow in a deuterated minimal medium by incrementally increasing the percentage of D₂O in the growth medium.[1]

-

Large-Scale Fermentation: Inoculate a large-scale fermenter containing the deuterated minimal medium with the adapted E. coli strain. Utilize a deuterated carbon source, such as d8-glycerol, to achieve high levels of deuteration in the acyl chains and glycerol backbone.[1] Maintain optimal fermentation parameters such as pH, temperature, and dissolved oxygen.

-

Lipid Extraction: Harvest the E. coli cells by centrifugation. Perform a total lipid extraction using a modified Bligh-Dyer method.[1]

-

Purification of Deuterated PC: Separate the desired deuterated PC from other lipids in the extract using silica gel column chromatography.[1]

Chemoenzymatic Synthesis: The Best of Both Worlds

Chemoenzymatic methods leverage the high specificity of enzymes for particular reactions, such as the regioselective hydrolysis or esterification of an acyl chain, in combination with efficient chemical steps.[6] This approach is particularly advantageous for the synthesis of mixed-acyl phospholipids with high purity and defined stereochemistry.[6][7]

Experimental Protocol: Chemoenzymatic Synthesis of Chain-Deuterated POPC

This protocol outlines a general strategy for producing 1-palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine.

-

Enzymatic Hydrolysis: Start with a commercially available phospholipid, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC). Use a lipase that is specific for the sn-1 position to selectively hydrolyze the oleoyl group, yielding 2-oleoyl-sn-glycero-3-phosphocholine (lyso-PC).

-

Purification of Lyso-PC: Purify the resulting lyso-PC from the reaction mixture using chromatographic techniques.

-

Chemical Esterification: Esterify the purified lyso-PC at the free sn-1 position with a perdeuterated palmitic acid (palmitic acid-d31) using a chemical coupling method, such as the Steglich esterification described in the chemical synthesis section.

-

Final Purification: Purify the final deuterated POPC product using chromatography to remove any unreacted starting materials and byproducts.[1]

| Method | Advantages | Disadvantages | Typical Deuteration Level | Typical Yield |

| Chemical Synthesis | High control over deuteration site; suitable for large-scale production.[1] | Multi-step, complex procedures; potential for low overall yields.[1] | >98% for precursors, ~94% for final fatty acids.[1] | ~60% for final phospholipid esterification.[1] |

| Biosynthesis | Produces complex, physiologically relevant lipids; can achieve perdeuteration.[1] | Requires expertise in molecular biology and fermentation; potential for isotopic scrambling. | High, dependent on deuterated media and carbon source.[1] | Variable, dependent on cell growth and extraction efficiency. |

| Chemoenzymatic | High regioselectivity; combines the specificity of enzymes with the efficiency of chemical reactions.[6] | May require optimization of enzymatic conditions; enzymes can be costly. | High, dependent on deuterated precursors. | Modest to good. |

Part 2: Purification of Chain-Deuterated Phospholipids

The purification of synthesized deuterated phospholipids is a critical step to ensure the removal of unreacted starting materials, byproducts, and other lipid contaminants. The choice of purification method depends on the scale of the synthesis and the required purity of the final product.

Silica Gel Column Chromatography

Silica gel column chromatography is a widely used method for the purification of phospholipids on both small and large scales.[8][9][10] The separation is based on the differential adsorption of the lipids to the silica gel stationary phase and their elution with a mobile phase of increasing polarity.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform) and pour it into a glass column. Allow the silica gel to settle and pack uniformly.

-

Sample Loading: Dissolve the crude lipid mixture in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.

-

Elution: Elute the column with a stepwise or gradient of solvents with increasing polarity. A common solvent system starts with chloroform and gradually introduces methanol.[8]

-

Neutral lipids are typically eluted first with chloroform.

-

Phospholipids are then eluted with mixtures of chloroform and methanol. The elution order generally follows increasing polarity of the headgroup (e.g., phosphatidylethanolamine before phosphatidylcholine).

-

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the desired deuterated phospholipid.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

High-Performance Liquid Chromatography (HPLC)

For high-purity applications and analytical separations, High-Performance Liquid Chromatography (HPLC) is the method of choice.[11][12][13][14][15] Normal-phase HPLC on a silica column is commonly used for the separation of phospholipid classes.

Experimental Protocol: HPLC Purification

-

Column and Mobile Phase: Use a silica-based HPLC column. A typical isocratic mobile phase for phospholipid separation is a mixture of acetonitrile, methanol, and a small amount of acid (e.g., phosphoric or sulfuric acid).[11][12]

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of chloroform and diethyl ether.[11]

-

Injection and Separation: Inject the sample onto the HPLC system and run the separation at a constant flow rate.

-

Detection: Monitor the elution of the phospholipids using a suitable detector. Since phospholipids have poor UV absorbance, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often preferred.[14]

-

Fraction Collection: Collect the peak corresponding to the deuterated phospholipid.

-

Solvent Removal: Remove the solvent from the collected fraction to obtain the highly purified product.

| Purification Method | Advantages | Disadvantages | Scale |

| Silica Gel Column Chromatography | High capacity; relatively low cost.[9][10] | Lower resolution compared to HPLC; can be time-consuming. | Milligrams to grams.[9] |

| HPLC | High resolution and purity; automated.[11] | Lower capacity; more expensive equipment and solvents. | Micrograms to milligrams. |

Part 3: Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized phospholipids.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of the deuterated phospholipid and confirming the incorporation of deuterium.[16][17][18][19][20]

-

Interpretation of Mass Spectra: The mass spectrum of a deuterated phospholipid will show a molecular ion peak shifted to a higher mass-to-charge ratio (m/z) compared to its non-deuterated counterpart. The mass shift will correspond to the number of deuterium atoms incorporated. For example, each hydrogen atom (mass ≈ 1.008 Da) replaced by a deuterium atom (mass ≈ 2.014 Da) will increase the molecular weight by approximately 1.006 Da.

-

Tandem Mass Spectrometry (MS/MS): MS/MS can be used to fragment the molecular ion and provide structural information, confirming the location of the deuterated acyl chains.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ²H NMR, is a definitive method for confirming the presence and location of deuterium atoms in the phospholipid molecule.[2][21][22][23][24]

-

¹H NMR: In the ¹H NMR spectrum of a chain-deuterated phospholipid, the signals corresponding to the protons on the acyl chains will be significantly reduced or absent, providing direct evidence of deuteration.

-

²H NMR: The ²H NMR spectrum will show signals corresponding to the deuterium atoms, and their chemical shifts can be used to confirm their location within the acyl chains. The quadrupolar splitting observed in the ²H NMR spectra of deuterated lipids in bilayers provides information about the order and dynamics of the acyl chains.[2][22]

| Analytical Technique | Information Provided |

| Mass Spectrometry (MS) | Molecular weight, confirmation of deuterium incorporation, and isotopic purity.[16] |

| Tandem MS (MS/MS) | Structural information, location of deuterated acyl chains.[17] |

| ¹H NMR | Absence of proton signals confirms deuteration. |

| ²H NMR | Direct detection of deuterium, information on location, order, and dynamics.[2][21] |

Conclusion: Empowering a Deeper Understanding of Biological Membranes

The synthesis and purification of chain-deuterated phospholipids represent a sophisticated yet essential capability for modern life sciences research. The choice of synthetic and purification methodologies should be carefully considered based on the specific research objectives, required purity, and available resources. By providing detailed, field-proven insights and protocols, this guide aims to equip researchers with the knowledge to confidently produce and characterize these invaluable molecular tools. The continued development and application of deuterated phospholipids will undoubtedly lead to further breakthroughs in our understanding of membrane biology, protein function, and the molecular basis of disease, ultimately paving the way for novel therapeutic interventions.

References

- Scheme 1. Proposed Chemoenzymatic Synthesis of Chain-Deuterated POPC | Download Scientific Diagram - ResearchGate.

- Column chromatography of PL - Cyberlipid.

- Enzyme-Assisted Synthesis of High-Purity, Chain-Deuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | ACS Omega.

- Molecular areas of phospholipids as determined by 2H NMR spectroscopy. Comparison of phosphatidylethanolamines and phosphatidylcholines - PMC - NIH.

- Synthesis of deuterated [D32]oleic acid and its phospholipid derivative [D64]dioleoyl - ANSTO.

- (PDF) Dry column chromatography of phospholipids - ResearchGate.

- A rapid, isocratic method for phospholipid separation by high-performance liquid chromatography - ResearchGate.

- Deuterium NMR study of the interaction of alpha-tocopherol with a phospholipid model membrane - PubMed.

- Separation of phospholipids using a diethylaminoethyl-silica gel column and thin-layer chromatography - PubMed.

- Synthesis of novel deuterated lipids and surfactants.

- Synthesis of deuterated [D-32]oleic acid and its phospholipid derivative [D-64]dioleoyl-sn-glycero-3-phosphocholine - ResearchGate.

- Separation of lipids by Silica Gel G column chromatography - ResearchGate.

- Low-temperature 2H NMR spectroscopy of phospholipid bilayers containing docosahexaenoyl (22:6 omega 3) chains - PubMed.

- Simple and Rapid Separation and Determination of Phospholipids by HPLC-UV System - Remedy Publications LLC.

- A Rapid Method For Phospholipid Class Separation by HPLC using an Evaporative Light-Scattering Detector - ResearchGate.

- The HPLC Preparative Scale-Up of Soybean Phospholipids Application | Agilent.

- High-performance liquid chromatographic analysis of phospholipids from different sources with combined fluorescence and ultraviolet detection - PubMed.

- (PDF) Synthesis of Perdeuterated Linoleic Acid‐d31 and Chain Deuterated 1‐Palmitoyl‐2‐linoleoyl‐sn‐glycero‐3‐phosphocholine‐d62 - ResearchGate.

- Critical Assessment of Glyco- and Phospholipid Separation by Using Silica Chromatography.

- NMR of phospholipids and membrane- bound systems - MIT.

- LIPID MAPS MASS SPECTROMETRY METHODS CHAPTERS.

- Mass Spectrometric Analysis of Long-Chain Lipids - PMC - NIH.

- Phospholipids and proteins in biological membranes. Deuterium NMR as a method to study structure, dynamics, and interactions | Accounts of Chemical Research - ACS Publications.

- Characterization of Lipids by MALDI Mass Spectrometry – AOCS.

- Chemoenzymatic Generation of Phospholipid Membranes Mediated by Type I Fatty Acid Synthase - PubMed.

- Mass Spectrometric Identification of Phospholipids in Human Tears and Tear Lipocalin - NIH.

- Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC - NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Molecular areas of phospholipids as determined by 2H NMR spectroscopy. Comparison of phosphatidylethanolamines and phosphatidylcholines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apo.ansto.gov.au [apo.ansto.gov.au]

- 4. Documents download module [ec.europa.eu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. remedypublications.com [remedypublications.com]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. High-performance liquid chromatographic analysis of phospholipids from different sources with combined fluorescence and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. lipidmaps.org [lipidmaps.org]

- 17. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aocs.org [aocs.org]

- 19. Mass Spectrometric Identification of Phospholipids in Human Tears and Tear Lipocalin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Deuterium NMR study of the interaction of alpha-tocopherol with a phospholipid model membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Low-temperature 2H NMR spectroscopy of phospholipid bilayers containing docosahexaenoyl (22:6 omega 3) chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. web.mit.edu [web.mit.edu]

- 24. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physicochemical Differences Between DMPC and DMPC-d54

A Resource for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) is a well-characterized synthetic phospholipid widely employed in membrane biophysics and as a fundamental component in liposomal drug delivery systems. The substitution of hydrogen with its heavier isotope, deuterium, in the acyl chains to create DMPC-d54 introduces subtle yet significant alterations to its physicochemical properties. This technical guide provides a comprehensive analysis of these differences, offering insights into the causality behind experimental observations and detailing the methodologies used for their characterization. Understanding these distinctions is paramount for researchers leveraging deuterated lipids in neutron scattering studies, NMR spectroscopy, and for those developing advanced drug delivery platforms where membrane properties are critical to function.

Introduction: The Isotope Effect in Lipid Bilayers

Deuterium (²H), an isotope of hydrogen with an additional neutron, forms a stronger covalent bond with carbon than protium (¹H). This seemingly minor difference in mass and bond strength, known as the kinetic isotope effect, manifests in measurable changes at the macroscopic level of a lipid bilayer. The primary consequence of acyl chain deuteration in phospholipids like DMPC is a subtle alteration in the intermolecular van der Waals forces. The C-D bond is slightly shorter and less polarizable than the C-H bond, leading to weaker attractive forces between adjacent lipid tails. This fundamental difference underpins the observed variations in phase behavior, molecular packing, and membrane mechanics between DMPC and its deuterated counterpart, DMPC-d54.

Comparative Physicochemical Properties

The substitution of hydrogen with deuterium in the myristoyl chains of DMPC results in distinct changes to its bulk and molecular properties. These differences are crucial for the design and interpretation of experiments, particularly in biophysical studies.

Phase Transition Behavior

The most pronounced effect of acyl chain deuteration is the depression of the main phase transition temperature (Tₘ), the temperature at which the lipid bilayer transitions from a tightly packed gel phase (Lβ') to a more fluid liquid-crystalline phase (Lα).

Table 1: Comparison of Physicochemical Properties of DMPC and DMPC-d54

| Property | DMPC | DMPC-d54 | Causality of Difference |

| Main Phase Transition Temperature (Tₘ) | ~23.9 °C | ~19.6 °C | Weaker inter-chain van der Waals attractions in DMPC-d54 due to the shorter, less polarizable C-D bonds require less thermal energy to induce the gel-to-liquid crystalline phase transition. |

| Area per Lipid (Aₗ) | ~60 Ų (at 30 °C, Lα phase) | Expected to be slightly larger than DMPC | The weaker inter-chain attractions in DMPC-d54 are hypothesized to lead to a slight increase in the average distance between lipid molecules, resulting in a larger area per lipid. However, direct, unambiguous experimental values are not consistently reported and may be system-dependent. |

| Membrane Thickness (d) | ~39 Å (at 30 °C, Lα phase) | ~44.2 Å (Lα phase) | The relationship is complex. While deuterated chains can lead to a reduction in bilayer thickness, other factors such as changes in lipid packing and headgroup hydration can influence the overall thickness. The cited value for DMPC-d54 suggests that in this specific case, other structural rearrangements may compensate for or override a simple chain-shortening effect. |

| Bending Rigidity (κ) | ~7.22 x 10⁻²⁰ J (at 295 K, Pβ' phase) | Not definitively established | The effect of deuteration on bending rigidity is not well-documented. It is theorized that the weaker inter-chain interactions in DMPC-d54 could lead to a more flexible membrane with a lower bending rigidity, but this requires further experimental validation. |

Molecular Packing and Membrane Dimensions

The subtle changes in intermolecular forces also influence how the lipid molecules pack together in the bilayer, affecting both the area each molecule occupies and the overall thickness of the membrane.

Experimental Methodologies for Characterization

A suite of biophysical techniques is employed to precisely measure the physicochemical differences between DMPC and DMPC-d54. Each technique provides unique insights into the structure and dynamics of the lipid bilayers.

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the phase transition temperature of lipid vesicles. It measures the heat flow into or out of a sample as it is heated or cooled, revealing the energetic changes associated with phase transitions.

-

Liposome Preparation:

-

Dissolve a known quantity of DMPC or DMPC-d54 lipid in a suitable organic solvent (e.g., chloroform/methanol mixture).

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the desired buffer (e.g., phosphate-buffered saline) at a temperature above the Tₘ of the lipid to form multilamellar vesicles (MLVs).

-

For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

-

DSC Sample Preparation:

-

Accurately transfer a known volume of the liposome suspension (typically 1-5 mg/mL lipid concentration) into a DSC sample pan.

-

Prepare a reference pan containing the same volume of the corresponding buffer.

-

Hermetically seal both pans.

-

-

DSC Measurement:

-

Place the sample and reference pans into the DSC instrument.

-

Equilibrate the system at a temperature well below the expected Tₘ.

-

Heat the sample at a constant scan rate (e.g., 1 °C/min) through the phase transition.

-

Record the differential heat flow as a function of temperature.

-

-

Data Analysis:

-

The Tₘ is determined as the peak temperature of the main endothermic transition.

-

The enthalpy of the transition (ΔH) can be calculated by integrating the area under the peak.

-

Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for determining the structural parameters of lipid vesicles, such as membrane thickness and area per lipid. The key advantage of using neutrons is their sensitivity to isotopic substitution. The significant difference in the neutron scattering length of hydrogen and deuterium allows for contrast variation experiments, where specific parts of the system can be "highlighted" or "masked" by selectively deuterating components. DMPC-d54 is invaluable in SANS studies because the deuterated acyl chains provide strong contrast against a D₂O/H₂O solvent mixture, allowing for precise determination of the hydrophobic core thickness.

-

Sample Preparation:

-

Prepare LUVs of DMPC or DMPC-d54 as described in the DSC protocol, using a D₂O-based buffer for contrast.

-

The lipid concentration should be optimized for the specific SANS instrument (typically 1-10 mg/mL).

-

-

SANS Measurement:

-

Load the vesicle suspension into a quartz cuvette.

-

Place the sample in the neutron beamline.

-

Acquire scattering data over a range of scattering vectors (q).

-

-

Data Analysis:

-

The raw scattering data is corrected for background and detector efficiency.

-

The resulting scattering intensity profile is fitted to a theoretical model for unilamellar vesicles.

-

This analysis yields parameters such as the bilayer thickness, area per lipid, and vesicle radius.

-

Implications for Research and Drug Development

The physicochemical differences between DMPC and DMPC-d54 have significant implications for their application in research and development:

-

Neutron Scattering: The lower Tₘ of DMPC-d54 must be taken into account when designing temperature-dependent SANS experiments to ensure the bilayer is in the desired phase.

-

NMR Spectroscopy: The altered chain dynamics in DMPC-d54 may influence the interpretation of relaxation measurements in ²H NMR studies.

-

Drug Delivery: For liposomal drug formulations, the lower Tₘ of deuterated lipids could be exploited to design thermosensitive liposomes that release their payload at a lower temperature. The potential changes in membrane fluidity and packing could also affect drug encapsulation efficiency and release kinetics.

-

Membrane Protein Studies: When reconstituting membrane proteins into lipid bilayers, the choice between DMPC and DMPC-d54 could influence protein conformation and function, particularly for proteins sensitive to bilayer thickness and lateral pressure.

Conclusion

The deuteration of the acyl chains in DMPC to form DMPC-d54 induces subtle but significant changes in its physicochemical properties, most notably a depression of the main phase transition temperature. These differences, arising from altered intermolecular forces, have important consequences for the application of these lipids in biophysical studies and drug delivery. A thorough understanding of these isotope effects, and the experimental techniques used to characterize them, is essential for the accurate interpretation of experimental data and the rational design of lipid-based nanosystems.

References

- A Differential Scanning Calorimetry (DSC)

- Neutron scattering studies on dynamics of lipid membranes

- Impact of sterol tilt on membrane bending rigidity in cholesterol and 7DHC-containing DMPC membranes

- Temperature Dependence of Structure, Bending Rigidity, and Bilayer Interactions of Dioleoylphosph

- Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of n

- NMR detection of lipid domains

- Evidence that bilayer bending rigidity affects membrane protein folding

- Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes

- Small-angle X-ray and neutron scattering applied to lipid-based nanoparticles

- Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes

- Small-angle neutron scattering from multilamellar lipid bilayers: Theory, model, and experiment

- DSC thermograms of DMPC-d 54 SSVs. The T m during the heating cycle is indicated to the left of each trace with the nanoparticle support diameter on the right.

- Increasing complexity in small-angle X-ray and neutron scattering experiments: from biological membrane mimics to live cells

- [SANS curves in absolute scale (a) d54-DMPC: DMPG = 0.75:0.25 and (b) d54-DMPC: DMPG = 0.5:0.5 with various P/L ratios: lipid only (black), 1/100 (purple), 1/30 (blue), 1/10 (red).]([Link]

DMPC-d54 in Model Membranes: A Technical Guide for Advanced Biophysical Characterization

Executive Summary

Model membranes are indispensable tools in biophysics and drug development, offering a simplified yet powerful platform to study the intricate interactions between lipids, proteins, and therapeutic agents. Within this field, the use of isotopically labeled lipids has revolutionized our ability to resolve molecular-level details. This guide focuses on 1,2-dimyristoyl-d54-sn-glycero-3-phosphocholine (DMPC-d54), a perdeuterated phospholipid, and its pivotal role in advancing our understanding of membrane structure and dynamics. By strategically replacing hydrogen with deuterium, DMPC-d54 enables researchers to exploit the unique capabilities of techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy. We will explore the fundamental principles behind deuteration, the specific physicochemical properties of DMPC-d54, and its application in sophisticated analytical methods. This document provides field-proven protocols and expert insights to empower researchers, scientists, and drug development professionals to leverage DMPC-d54 for high-fidelity characterization of membrane systems.

The Foundation: Model Membranes and the Role of DMPC

Biological membranes are extraordinarily complex, comprising a vast array of lipids, proteins, and carbohydrates that collaboratively mediate cellular function. To dissect this complexity, researchers rely on model membranes, which are simplified, reconstituted systems that mimic the lipid bilayer of native cells.[1] These models, ranging from simple liposomes to supported lipid bilayers, provide a controlled environment to investigate fundamental biophysical processes, such as protein folding, ion transport, and the mechanisms of drug action.[2]